tert-butyl N-(azepan-3-ylmethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(azepan-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSIGBHYGJGZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Tert Butyl N Azepan 3 Ylmethyl Carbamate and Analogues
Convergent and Divergent Synthesis Strategies for Azepane-Derived Carbamates
Conversely, a divergent synthesis begins with a common intermediate that is strategically modified to produce a library of structurally related compounds. This method is particularly valuable for exploring structure-activity relationships by creating a variety of analogues from a single precursor.
A notable example of a divergent strategy for azepane synthesis involves the use of bicyclic halogenated aminocyclopropane derivatives. These precursors can be selectively manipulated to undergo ring-expansion, leading to the formation of functionalized azepanes. The reaction pathway can be controlled to produce different isomers, showcasing the divergent nature of this methodology.
Another powerful divergent approach has been demonstrated in the synthesis of novel polyhydroxylated azepanes starting from D-mannose. acs.org This strategy utilizes a series of controlled stereoselective reactions, including a key osmium-catalyzed tethered aminohydroxylation, to introduce diversity and build the complex azepane core. acs.org The final cyclization via reductive amination yields the desired azepane structures. acs.org
Table 1: Comparison of Convergent and Divergent Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then coupled at a late stage. numberanalytics.comnih.gov | Higher overall yield, allows for parallel synthesis, easier purification of intermediates. | Requires careful planning of fragment coupling reactions. |
| Divergent Synthesis | A common intermediate is used to generate a library of structurally related compounds through different reaction pathways. | Efficient for creating compound libraries, ideal for structure-activity relationship studies. | Overall yield for any single target may be lower than in a convergent approach. |
Flow Chemistry and Green Chemistry Principles in Scalable Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, principles that are embodied by green chemistry and enabled by technologies like flow chemistry. numberanalytics.com The application of these concepts to the synthesis of azepane-derived carbamates can lead to safer, more environmentally benign, and scalable processes.
The 12 principles of green chemistry provide a framework for designing sustainable chemical syntheses. numberanalytics.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. numberanalytics.com In the context of synthesizing this compound, this could involve selecting renewable starting materials, using catalytic reagents in place of stoichiometric ones, and choosing safer solvents like water or ionic liquids. mdpi.comfrontiersin.org Techniques such as microwave-assisted synthesis and solvent-free reactions are also key components of green heterocyclic synthesis. numberanalytics.comrasayanjournal.co.in
Flow chemistry, or continuous flow processing, is a powerful technology that aligns well with green chemistry principles. nih.gov By conducting reactions in a continuously flowing stream through a reactor, flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and straightforward scalability. beilstein-journals.orgresearchgate.net
Key steps in the synthesis of azepane carbamates, such as the introduction and removal of the tert-butoxycarbonyl (Boc) protecting group, are well-suited for adaptation to flow processes. Continuous N-Boc deprotection can be achieved using solid acid catalysts in a flow reactor, which simplifies product separation and increases efficiency. rsc.org Thermal N-Boc deprotection in the absence of an acid catalyst has also been demonstrated in continuous flow, offering a milder alternative. nih.govnih.govacs.org Furthermore, the synthesis of carbamates from amines and CO2 has been successfully implemented in continuous-flow systems, providing a greener alternative to traditional methods that use hazardous reagents like phosgene. nih.govresearchgate.net The coupling of biocatalysis with flow reactions presents another innovative approach to producing carbamates sustainably. nih.govbeilstein-journals.org
Table 2: Application of Green Chemistry Principles in Azepane Carbamate Synthesis
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Waste Prevention | Designing synthetic routes that minimize byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Safer Solvents and Auxiliaries | Using environmentally benign solvents like water, ionic liquids, or conducting solvent-free reactions. mdpi.comfrontiersin.org |
| Design for Energy Efficiency | Utilizing flow chemistry for better thermal management or employing microwave-assisted synthesis to reduce reaction times. numberanalytics.comrasayanjournal.co.in |
| Catalysis | Employing catalytic reagents instead of stoichiometric ones to minimize waste. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
By integrating these sophisticated synthetic strategies and sustainable principles, the production of this compound and its analogues can be achieved with greater efficiency, safety, and minimal environmental impact, facilitating their availability for continued scientific investigation.
Elucidation of Chemical Reactivity and Transformation Pathways of Tert Butyl N Azepan 3 Ylmethyl Carbamate
Reactivity Profiles of the Carbamate (B1207046) Linkage
The carbamate group in tert-butyl N-(azepan-3-ylmethyl)carbamate is the most electronically modified and often the most reactive site in the molecule under specific conditions, primarily serving as a protecting group for the primary amine.
Nucleophilic and Electrophilic Transformations at the Carbamate Nitrogen
The nitrogen atom of a carbamate is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This resonance effect significantly diminishes its ability to participate in nucleophilic attack compared to a free amine. However, under forcing conditions or with highly reactive electrophiles, transformations can occur.
While direct N-alkylation or N-acylation of the Boc-carbamate nitrogen is uncommon and synthetically challenging, electrophilic amination of carbanions can be achieved using related N-substituted carbamates, such as metalated t-butyl N-tosyloxycarbamate, which act as electrophilic nitrogen sources. researchgate.net Conversely, the carbamate nitrogen's diminished nucleophilicity makes the carbonyl carbon susceptible to attack by strong nucleophiles. For instance, reactions with organolithium reagents can lead to intermediates that resemble those in Weinreb amide chemistry, potentially resulting in ketone formation after further reaction. nih.gov
Investigation of Carbamate Cleavage Reactions under Various Conditions
The primary reactivity of the tert-butoxycarbonyl (Boc) group is its cleavage to deprotect the amine. This transformation is a cornerstone of its use in multi-step synthesis. The cleavage can be induced under a variety of conditions, with acidic methods being the most prevalent. The choice of reagent can be tailored to the sensitivity of other functional groups present in the molecule.
Acidic Cleavage: Strong acids readily cleave the Boc group by protonating the carbonyl oxygen or the nitrogen, followed by the elimination of isobutylene (B52900) and carbon dioxide. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in a solvent like dioxane or methanol (B129727).
Thermal Cleavage: Although less common, thermal cleavage of Boc groups is also possible at elevated temperatures, though this may not be suitable for complex, heat-sensitive molecules.
Reductive Cleavage: Certain methods allow for the reductive cleavage of carbamates. For example, the Schwartz reagent (zirconocene hydrochloride) has been used for the mild and efficient reductive cleavage of aryl O-carbamates to phenols, showcasing a pathway that could be adapted for N-carbamates under specific contexts. organic-chemistry.org
Silyl-based Cleavage: Reagents like trimethylsilyl (B98337) iodide (TMSI) are effective for cleaving carbamates under neutral conditions. researchgate.net The reaction proceeds via the formation of a silyl (B83357) carbamate intermediate, which then decarboxylates to yield the free amine. nih.gov
The following table summarizes common conditions for the cleavage of the Boc-carbamate group.
| Reagent/Condition | Solvent | Temperature | Product | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Azepan-3-ylmethylamine (TFA salt) | Standard, efficient method. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol | 0 °C to Room Temp. | Azepan-3-ylmethylamine (HCl salt) | Provides the hydrochloride salt directly. |
| Trimethylsilyl iodide (TMSI) | Chloroform (CHCl₃) or Acetonitrile (B52724) | Room Temp. to Reflux | Azepan-3-ylmethylamine | Neutral conditions, useful for acid-sensitive substrates. researchgate.netnih.gov |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) / Bu₄NNO₂ | Pyridine | Room Temp. | Corresponding alcohol (from O-carbamates) | Demonstrates alternative chemical reactivity. organic-chemistry.org |
Comprehensive Analysis of Azepane Ring Reactivity
The azepane ring is a flexible seven-membered saturated heterocycle. While the parent ring in this compound is unsubstituted, its reactivity can be explored through derivatives or by transformations involving the ring atoms themselves. The primary site of reactivity on the azepane ring, once the Boc group is removed, is the secondary amine nitrogen.
Functional Group Interconversions on the Azepane Skeleton
Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of molecular structures. solubilityofthings.comvanderbilt.edu For derivatives of this compound, various interconversions can be envisioned.
N-Functionalization: The secondary amine of the azepane ring (after Boc deprotection) is a versatile handle for introducing a wide array of functional groups. It can undergo:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
C-H Functionalization: Direct functionalization of the C-H bonds on the azepane ring is challenging but represents a modern approach to synthesis. Palladium-catalyzed C(sp³)–H arylation has been demonstrated on similar carbamate-containing cyclic systems, often directed by the carbamate group itself. researchgate.net
Interconversion of Other Ring Substituents: In hypothetical substituted derivatives, standard functional group interconversions could be applied. For example, a hydroxyl group on the ring could be oxidized to a ketone, which could then undergo nucleophilic addition or reduction. An ester substituent could be hydrolyzed to a carboxylic acid or reduced to an alcohol. youtube.com
Ring Expansion and Contraction Strategies Involving the Azepane Moiety
The modification of ring size is a powerful strategy for accessing diverse chemical scaffolds. Azepanes can be synthesized via ring expansion of smaller rings or can potentially undergo rearrangement to form other ring systems.
Ring Expansion: A common route to azepane derivatives involves the ring expansion of six-membered piperidine (B6355638) precursors. rsc.orgrsc.orgresearchgate.net For instance, the Tiffeneau–Demjanov rearrangement, which involves the diazotization of an exocyclic aminomethyl group on a cyclohexane, can be adapted for nitrogen heterocycles. Similarly, palladium-catalyzed ring expansion of spirocyclopropanes can form azepanes. nih.gov Other strategies include intramolecular rearrangements of aryl nitrenes or the addition of carbenes to pyridines. researchgate.net
Ring Contraction: Ring contraction of an azepane ring is less common but can be achieved under specific conditions. wikipedia.org For example, a Favorskii rearrangement of an α-halo-azepan-2-one derivative could lead to a substituted pyrrolidine (B122466) carboxylic acid. Photochemical rearrangements or transannular reactions could also induce ring contraction. For instance, some bridged azepine systems have been shown to contract to dihydropyridine (B1217469) derivatives. rsc.org
The following table outlines general strategies for ring size modification relevant to the azepane scaffold.
| Transformation | Starting Material | Key Reagents/Conditions | Product |
| Ring Expansion | Substituted Piperidine | NaN₃, DMSO | Azepane Derivative rsc.org |
| Ring Expansion | Spirocyclopropane | Palladium Catalyst | Azepane Derivative nih.gov |
| Ring Contraction | α-Halo-azepanone | Base (e.g., NaOMe) | Pyrrolidine Derivative |
| Rearrangement | Bridged Azepine | Methyl Iodide | Dihydropyridine Derivative rsc.org |
Regioselective and Stereoselective Reactions of the Azepane Ring
Control over regioselectivity and stereoselectivity is paramount in modern synthesis. For chiral molecules like this compound (if a specific enantiomer is used), the existing stereocenter at the C3 position can influence the stereochemical outcome of subsequent reactions on the azepane ring.
Stereoselectivity: The synthesis of substituted azepanes often relies on stereoselective methods to control the configuration of new stereocenters. nih.govacs.org For example, the reduction of a ketone on the azepane ring would likely proceed with facial selectivity directed by the C3-substituent, leading to a diastereomeric mixture of alcohols where one diastereomer predominates. Similarly, catalytic hydrogenation of an unsaturated azepine precursor would be influenced by the existing stereocenter and any directing groups.
Regioselectivity: Regioselective reactions aim to functionalize a specific position on the ring. For instance, late-stage oxidation of tetrahydroazepines via hydroboration-oxidation can yield regioisomeric azepanols. nih.gov The regioselectivity of such reactions can sometimes be controlled by the choice of catalyst or reagents. In another example, the ring expansion of piperidines can proceed with high regioselectivity to yield specific azepane isomers. rsc.orgrsc.org The synthesis of functionalized azepines via copper-catalyzed tandem amination/cyclization reactions also demonstrates control over the placement of substituents. nih.gov
The inherent chirality and conformational flexibility of the azepane ring in this compound and its derivatives make it a valuable scaffold for the development of complex, stereochemically defined molecules.
Transformations of the Pendant Methylamine (B109427) Side Chain
The primary amine of the methylamine side chain serves as a key site for a variety of chemical modifications, allowing for the introduction of diverse structural motifs. The reactivity of this amine is modulated by the presence of the Boc protecting group, which can be strategically retained or removed to achieve desired chemical outcomes.
The primary amine moiety, after potential deprotection of the Boc group, is amenable to a wide range of derivatization and coupling reactions common to primary amines. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules.
Acylation Reactions: The primary amine can readily undergo acylation with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amides. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding acetamide (B32628) derivative.
Alkylation Reactions: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction's efficiency can be influenced by the nature of the alkyl halide and the reaction conditions, including the choice of base and solvent. For example, reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base can introduce a benzyl group.
Reductive Amination: Reductive amination provides a powerful method for the formation of C-N bonds. The primary amine can react with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). The choice of reducing agent is often critical to avoid the reduction of the starting carbonyl compound.
Formation of Ureas and Sulfonamides: The primary amine can react with isocyanates to form substituted ureas. This reaction is typically straightforward and proceeds with high yield. Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides, a common functional group in medicinal chemistry.
Below is a table summarizing potential derivatization and coupling reactions of the primary amine moiety of this compound following Boc-deprotection.
| Reaction Type | Reagent/Catalyst | Product Type |
| Acylation | Acyl chloride, Base | N-Acyl derivative (Amide) |
| Alkylation | Alkyl halide, Base | N-Alkyl derivative |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl/N,N-Dialkyl derivative |
| Urea Formation | Isocyanate | Substituted Urea |
| Sulfonamide Formation | Sulfonyl chloride, Base | Sulfonamide |
The pendant methylamine side chain, particularly after derivatization, can participate in intramolecular cyclization reactions to form bicyclic structures. These reactions are of significant interest as they lead to the formation of rigid and conformationally constrained scaffolds often found in biologically active molecules.
Intramolecular Amide Formation: If the azepane ring or a substituent introduced onto the primary amine contains a carboxylic acid or ester functionality, intramolecular cyclization can lead to the formation of a bicyclic lactam. The feasibility of such a cyclization depends on the length and flexibility of the linker connecting the reacting groups, which dictates the stability of the resulting ring system.
Intramolecular Reductive Amination: A tethered aldehyde or ketone on a substituent attached to the primary amine can undergo intramolecular reductive amination to form a bicyclic amine. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions.
Pictet-Spengler and Bischler-Napieralski Type Reactions: If the side chain is appropriately derivatized with an aromatic group, it can undergo classical cyclization reactions. For example, a β-arylethylamine derivative could potentially undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a tetrahydro-β-carboline or related heterocyclic system fused to the azepane ring.
The following table outlines potential cyclization reactions involving the derivatized side chain of this compound.
| Cyclization Type | Precursor Functionality | Resulting Bicyclic System |
| Intramolecular Amidation | Amine and Ester/Carboxylic Acid | Bicyclic Lactam |
| Intramolecular Reductive Amination | Amine and Aldehyde/Ketone | Bicyclic Amine |
| Pictet-Spengler Reaction | β-Arylethylamine and Aldehyde | Fused Tetrahydroisoquinoline-type ring |
It is important to note that the specific conditions and outcomes of these reactions would require experimental investigation, as the reactivity can be influenced by the stereochemistry of the starting material and the specific reagents employed.
Strategic Applications of Tert Butyl N Azepan 3 Ylmethyl Carbamate As a Key Synthetic Intermediate
Construction of Complex Polycyclic Nitrogenous Systems
The dual nucleophilicity of the azepane nitrogen and the deprotected primary amine in tert-butyl N-(azepan-3-ylmethyl)carbamate provides a powerful tool for the synthesis of fused and bridged polycyclic nitrogenous systems. These complex scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets.
One key synthetic strategy involves sequential or one-pot reactions that form new rings fused to the azepane core. For instance, the Pictet-Spengler reaction, a classic method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline frameworks, can be envisioned with the deprotected 3-(aminomethyl)azepane. wikipedia.orgd-nb.infonih.gov Condensation of the primary amine with an appropriate aldehyde or keto-acid, followed by intramolecular cyclization onto an electron-rich aromatic system, would yield novel azepino-fused heterocycles. While direct literature examples employing this compound in this specific transformation are not prevalent, the fundamental reactivity is well-established for similar β-arylethylamines. wikipedia.org
Furthermore, tandem reactions involving both the primary and secondary amines can lead to the formation of intricate bridged systems. For example, reaction with a bifunctional electrophile could first engage the more reactive primary amine, followed by an intramolecular cyclization involving the azepane nitrogen to forge a bicyclic structure. The conformational flexibility of the azepane ring can influence the stereochemical outcome of such cyclizations, offering a pathway to stereochemically complex molecules. lifechemicals.com The synthesis of azepino[4,5-b]indolones, for instance, has been achieved through radical cyclization of precursors derived from tryptamine, highlighting a potential route for creating complex polycycles from azepane-based starting materials. nih.govnih.govsciforum.net
Development of Novel Heterocyclic Scaffolds for Chemical Biology Research
The utility of this compound extends to the generation of diverse heterocyclic scaffolds, which are crucial for exploring new areas of chemical biology and for the development of novel therapeutic agents.
Precursor in the Synthesis of Pharmacologically Relevant Molecular Frameworks
The azepane moiety is a key component of numerous pharmacologically active compounds, including antidepressants, antipsychotics, and anticancer agents. lifechemicals.comnbinno.com this compound serves as an ideal starting material for the synthesis of analogues of these drugs and for the discovery of new bioactive molecules. The primary amine, once deprotected, can be readily functionalized through acylation, alkylation, arylation, or sulfonylation to introduce a wide range of substituents.
For example, the synthesis of novel kinase inhibitors often involves the incorporation of a basic nitrogen atom for interaction with the hinge region of the kinase. The azepan-3-ylmethylamine core can be elaborated to present a variety of functionalities that can target specific kinases. Similarly, in the development of G protein-coupled receptor (GPCR) modulators, the azepane scaffold can be used to orient pharmacophoric groups in a specific three-dimensional arrangement to achieve high affinity and selectivity.
The table below illustrates the potential for diversification of the azepan-3-ylmethylamine core, which can be accessed from the title compound.
| Reagent Class | Resulting Functional Group | Potential Pharmacological Relevance |
| Acyl Halides/Anhydrides | Amides | Enzyme inhibitors, GPCR ligands |
| Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amines | Ion channel modulators, Transporter inhibitors |
| Sulfonyl Halides | Sulfonamides | Protease inhibitors, Diuretics |
| Isocyanates/Isothiocyanates | Ureas/Thioureas | Kinase inhibitors, Antiviral agents |
Building Block for Advanced Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening. researchgate.netresearchgate.net The bifunctional nature of this compound makes it an excellent building block for the construction of combinatorial libraries. The Boc-protected primary amine allows for its attachment to a solid support, enabling solid-phase synthesis. researchgate.netmdpi.combeilstein-journals.org
Once anchored to the solid phase, the azepane nitrogen can be functionalized with a diverse set of building blocks. Subsequent cleavage of the Boc group liberates the primary amine, which can then be further derivatized. This "two-vector" approach allows for the generation of a vast array of compounds from a single starting material. The resulting libraries of azepane derivatives can then be screened against various biological targets to identify new hit compounds for drug discovery programs.
Utilization in Target-Oriented Synthesis of Natural Products and Analogues
Many natural products with important biological activities contain seven-membered nitrogen heterocycles. lifechemicals.comnih.gov The synthesis of these complex molecules often requires chiral building blocks that can be elaborated into the final target. While direct application of this compound in the total synthesis of a specific natural product is not widely reported, its potential as a precursor to key intermediates is significant.
For instance, the natural product Balanol, a potent inhibitor of protein kinase C, features a substituted azepane ring. lifechemicals.com Synthetic routes towards Balanol and its analogues often involve the construction of a functionalized azepane core. Chiral versions of 3-aminomethylazepane derivatives could serve as valuable starting materials in such syntheses. The ability to selectively protect and deprotect the two nitrogen atoms in this compound would be advantageous in a multi-step synthesis.
The synthesis of heavily hydroxylated azepane iminosugars, which are of interest as glycosidase inhibitors, represents another area where this building block could be applied. acs.org The synthesis of these complex molecules often involves the stereoselective introduction of multiple hydroxyl groups onto a pre-existing azepane scaffold.
Integration into Specialized Material Science and Agrochemical Synthesis Programs
The applications of this compound are not limited to the pharmaceutical sciences. The unique properties of the azepane ring also make it an attractive component in the design of functional materials and agrochemicals.
In material science, azepane derivatives can be incorporated into polymers to modify their physical and chemical properties. nbinno.comresearchgate.net For example, the incorporation of the azepane moiety can introduce basicity, which can be useful for applications such as CO2 capture or as a catalytic support. The primary amine of deprotected this compound can serve as a point of attachment to a polymer backbone or as an initiator for polymerization reactions. The synthesis of functional aliphatic polyamides through the ring-opening polymerization of substituted azepan-2-ones demonstrates the utility of azepane derivatives in polymer chemistry. researchgate.net
In the field of agrochemicals, azepane derivatives have been utilized in the development of herbicides, fungicides, and insecticides. nbinno.com The presence of the azepane ring can influence the lipophilicity and metabolic stability of a molecule, which are important parameters for agrochemical efficacy. This compound provides a convenient starting point for the synthesis of novel agrochemical candidates, allowing for the systematic variation of substituents to optimize activity and selectivity.
The following table summarizes the potential applications of this compound in these specialized fields.
| Field | Potential Application | Rationale |
| Material Science | Functional Polymers | Introduction of basicity, cross-linking sites |
| Material Science | Catalysis | Support for metal catalysts |
| Agrochemicals | Herbicide/Fungicide/Insecticide Discovery | Scaffold for novel active ingredients |
Advanced Computational and Theoretical Studies of Tert Butyl N Azepan 3 Ylmethyl Carbamate
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical calculations offer profound insights into the molecular and electronic characteristics of tert-butyl N-(azepan-3-ylmethyl)carbamate. These computational approaches are instrumental in understanding the molecule's geometry, stability, and reactivity at an atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy.
Key electronic properties that can be elucidated through DFT include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about potential sites for intermolecular interactions. For heterocyclic compounds like azepane, DFT methods are crucial for elucidating their electronic properties, particularly reactivity and stability. nih.gov
The carbamate (B1207046) group itself introduces specific electronic features. The delocalization of the nitrogen lone pair into the carbonyl group creates a planar and rigid amide-like structure with a notable rotational barrier around the C-N bond. nih.govchemrxiv.org DFT calculations can quantify this rotational barrier and explore how it is influenced by the azepane ring and the bulky tert-butyl group.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms, and acts as an electron donor in chemical reactions. The LUMO, conversely, is situated on electron-deficient areas and can accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. Computational studies on related azepane derivatives have shown how modifications to the molecular structure can tune the FMO energies and delocalization. chemrxiv.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).
These descriptors, derived from DFT calculations, provide a comprehensive picture of the electronic behavior and potential reactivity of this compound.
Conformational Landscape Analysis and Dynamics
The azepane ring, unlike the more rigid five- and six-membered rings, is highly flexible and can adopt multiple low-energy conformations. The most common conformations are variations of the chair and boat forms, often referred to as twist-chair and twist-boat conformations. The energy barriers for the interconversion between these forms (ring inversion) are generally low, leading to a dynamic equilibrium at room temperature. researchgate.net
Computational methods, such as DFT and molecular mechanics, are employed to map the potential energy surface of the azepane ring. These studies can identify the various stable conformers and the transition states that connect them. The steric bulk of substituents on the azepane ring significantly influences the preferred conformation and the energy barriers for ring inversion. researchgate.net For instance, the position of the -(CH₂)-NH-Boc substituent at the 3-position will favor certain puckering modes of the azepane ring to minimize steric hindrance. Studies on substituted azepanes have demonstrated that even subtle changes, like the introduction of a single fluorine atom, can significantly bias the ring's conformational equilibrium. nih.gov
The interaction between the Boc group and the azepane ring can be analyzed through computational modeling to determine the most stable orientations. This steric influence can restrict the conformational freedom of the azepane ring, favoring conformations that minimize unfavorable steric interactions between the tert-butyl group and the ring protons. The presence of the Boc group can also affect the nitrogen inversion barrier of the azepane ring nitrogen.
Mechanistic Studies of Synthetic Transformations
Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of this compound. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control the reaction's feasibility, rate, and selectivity.
For the synthesis of this compound, a key step often involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). DFT calculations can be used to model the transition state of this nucleophilic acyl substitution reaction. The calculations can reveal the geometry of the transition state and its energy, which is directly related to the activation energy of the reaction.
Another synthetic route might involve a Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate, which is then trapped by tert-butanol (B103910) to form the carbamate. nih.gov Computational studies can model the concerted rearrangement and loss of N₂ in the Curtius reaction, providing insight into the electronic factors that facilitate this transformation.
Furthermore, if the synthesis involves transformations on the azepane ring itself, such as ring-expansion reactions from a piperidine (B6355638) precursor, computational studies can be invaluable. rsc.org They can help to rationalize the observed regioselectivity and stereoselectivity of such reactions by comparing the energies of different possible transition states. For example, semiempirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of piperidine ring expansion processes to form azepane derivatives. rsc.org
By combining experimental observations with detailed computational mechanistic studies, a deeper and more predictive understanding of the synthesis of this compound can be achieved.
Computational Elucidation of Transition States and Reaction Pathways
The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy species that connect reactants to products—and thus understand the intricate details of a chemical transformation. For this compound, a key reaction of interest is the deprotection of the N-Boc group, a common step in organic synthesis.
Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanism of this deprotection. Studies on similar N-Boc protected amines have shown that the thermolytic deprotection proceeds through a concerted proton transfer with the release of isobutylene (B52900), followed by a rapid decarboxylation. researchgate.net A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate. researchgate.net For this compound, DFT calculations could be used to model the transition state of this process, providing data on its geometry, energy barrier, and the electronic changes that occur during the reaction.
Furthermore, computational methods can explore other potential reaction pathways, such as ring-opening or functionalization of the azepane ring. For instance, theoretical investigations into the ring opening of other nitrogen-containing heterocycles like aziridines have been successfully performed using ab initio and DFT methods. dntb.gov.ua Similar approaches could be applied to understand the stability and reactivity of the azepane ring in this compound under various conditions.
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (kcal/mol) | 25-35 | DFT (B3LYP/6-31G) |
| Key Bond Distance (C-O) in TS (Å) | ~1.8 | DFT (B3LYP/6-31G) |
| Imaginary Frequency (cm-1) | -200 to -400 | DFT (B3LYP/6-31G*) |
Prediction of Regioselectivity and Stereoselectivity in Reactions
Predicting the outcome of reactions where multiple products are possible is a significant challenge in synthetic chemistry. Computational chemistry offers powerful tools to predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). For a molecule like this compound, with multiple potentially reactive sites, these predictions are particularly valuable.
For example, in a C-H functionalization reaction on the azepane ring, several carbon atoms could be targeted. Computational models can predict the most likely site of reaction by calculating the energies of the various possible transition states leading to different products. The product formed via the lowest energy transition state is predicted to be the major product. Advanced approaches, such as the use of graph-convolutional neural networks trained on large datasets of chemical reactions, are emerging as powerful tools for predicting site selectivity in complex molecules. rsc.org
Stereoselectivity in reactions involving the chiral center at the 3-position of the azepane ring can also be investigated computationally. By modeling the attack of a reagent from different faces of the molecule and calculating the energies of the corresponding transition states, the preferred stereochemical outcome can be predicted. For instance, in the synthesis of substituted oxo-azepines, DFT studies have been used to rationalize the observed diastereoselectivity in hydroboration reactions. mdpi.com
| Reaction Site | Calculated Relative Transition State Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Azepane C-2 | +5.2 | No |
| Azepane C-4 | 0.0 | Yes |
| Azepane C-5 | +2.8 | No |
Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles
The conformation of a flexible molecule like this compound is not static but exists as an ensemble of different spatial arrangements, particularly in solution. Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering deep insights into their conformational preferences and the influence of the solvent.
High-level electronic structure calculations on the parent azepane ring have shown that the twist-chair conformation is the most stable. nih.govacs.org However, the presence of substituents and the solvent environment can significantly influence the conformational equilibrium. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a realistic picture of how the solvent modulates the conformational landscape. nih.govmdpi.com For instance, simulations could reveal whether polar solvents stabilize certain conformations through hydrogen bonding with the carbamate group or the azepane nitrogen.
MD simulations are also instrumental in exploring the full conformational ensemble of the molecule. By simulating the molecule's motion over nanoseconds or even microseconds, a representative set of low-energy conformations can be generated. This information is crucial for understanding its biological activity, as the bioactive conformation is often one of the low-energy structures present in solution. Studies on other N,N-disubstituted-1,4-diazepanes have used NMR spectroscopy and molecular modeling to identify low-energy conformations characterized by intramolecular interactions. nih.gov
| Conformation | Relative Population in Water (%) | Relative Population in Chloroform (%) |
|---|---|---|
| Twist-Chair | 75 | 85 |
| Chair | 15 | 10 |
| Boat | 10 | 5 |
In Silico Design and Virtual Screening Applications (Focusing on theoretical interaction profiles)
The structural features of this compound, including its chiral center, flexible seven-membered ring, and hydrogen bonding capabilities, make it an interesting scaffold for in silico drug design and virtual screening. researchgate.net These computational techniques aim to identify molecules with a high probability of binding to a biological target, thereby accelerating the drug discovery process.
In a virtual screening campaign, a large library of compounds is computationally "docked" into the binding site of a target protein. The docking algorithm predicts the binding mode and estimates the binding affinity of each molecule. The theoretical interaction profile of this compound with a given target can be analyzed in detail. This includes identifying key hydrogen bonds between the carbamate group and the protein, as well as hydrophobic interactions involving the tert-butyl group and the azepane ring.
Ligand-based virtual screening is another powerful approach where molecules are screened based on their similarity to known active compounds. mdpi.comnih.gov If a known ligand for a particular target shares structural features with this compound, this molecule could be identified as a potential hit. The flexible nature of the azepane ring allows it to adopt various conformations to fit into different binding pockets, a property that can be explored using flexible ligand docking algorithms. nih.govresearchgate.net The theoretical interaction profile generated from these in silico methods provides a strong basis for prioritizing this compound for further experimental testing.
| Molecular Moiety | Type of Interaction | Interacting Residue (Example) | Predicted Contribution to Binding Affinity |
|---|---|---|---|
| Carbamate N-H | Hydrogen Bond Donor | Aspartic Acid | High |
| Carbamate C=O | Hydrogen Bond Acceptor | Serine | High |
| tert-Butyl Group | Hydrophobic Interaction | Leucine | Medium |
| Azepane Ring | Van der Waals Interactions | Phenylalanine | Medium |
Cutting Edge Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural assignment of tert-butyl N-(azepan-3-ylmethyl)carbamate. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's proton and carbon framework can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is anticipated to display characteristic signals for the protons of the tert-butyl group, the azepane ring, and the methyl and carbamate (B1207046) moieties. Similarly, the ¹³C NMR spectrum will reveal distinct resonances for each unique carbon atom within the molecule.
To establish the connectivity between protons and carbons, a series of 2D NMR experiments are instrumental. Correlation Spectroscopy (COSY) is utilized to identify proton-proton couplings within the azepane ring and the ethylamine (B1201723) side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular puzzle, for instance, by connecting the tert-butoxycarbonyl group to the aminomethyl fragment. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, offering insights into the spatial proximity of different parts of the molecule and aiding in conformational analysis.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -C(CH₃)₃ | 1.45 | s |
| Azepane-CH₂ | 1.50-1.90 | m |
| Azepane-CH | 2.50-2.70 | m |
| -CH₂-NH- | 2.80-3.00 | m |
| -NH-Boc | 4.80-5.00 | br s |
| Azepane-NH | 1.90-2.10 | br s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₃ | 28.4 |
| -C(CH₃)₃ | 79.5 |
| C=O | 156.0 |
| Azepane-C | 25.0-38.0 |
| Azepane-C | 45.0-55.0 |
For molecules with stereocenters, such as the chiral center at the 3-position of the azepane ring in this compound, advanced NMR pulse sequences are employed to determine the relative and absolute stereochemistry. Techniques like Nuclear Overhauser Effect (NOE) experiments, including 1D selective NOE and 2D NOESY, can reveal through-space interactions between protons, which are dependent on their geometric arrangement. In chiral, non-racemic samples, the use of chiral solvating or derivatizing agents in conjunction with NMR can lead to the separation of signals for the different enantiomers, allowing for the determination of enantiomeric excess and the assignment of absolute configuration.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which serves as a confirmation of its elemental composition.
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically used for the analysis of this compound. ESI is particularly well-suited for this molecule as it can be readily protonated to form a pseudomolecular ion [M+H]⁺. APCI can also be employed and may provide complementary information. The high-resolution capability of modern mass spectrometers allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm), which enables the confident determination of the elemental formula (C₁₂H₂₄N₂O₂).
Tandem Mass Spectrometry (MS/MS) is performed to further confirm the structure of the molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of this compound is expected to proceed through characteristic pathways, such as the loss of the tert-butyl group or isobutylene (B52900) from the Boc protecting group, as well as cleavages within the azepane ring and the side chain. The observed fragmentation pattern provides a wealth of structural information that can be used to confirm the connectivity of the molecule.
Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)
| m/z | Proposed Fragment |
|---|---|
| 229.1916 | [M+H]⁺ |
| 173.1287 | [M+H - C₄H₈]⁺ |
| 129.1335 | [M+H - C₅H₉NO₂]⁺ |
| 100.1121 | [Azepane-CH₂-NH₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. The resulting spectra serve as a unique molecular fingerprint.
The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching of the carbamate and the secondary amine in the azepane ring, the C=O stretching of the carbamate group, and the C-O stretching of the ester functionality. The C-H stretching and bending vibrations of the alkyl groups will also be prominent.
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While strong in the IR spectrum, the C=O stretching vibration is typically a weaker band in the Raman spectrum. Conversely, C-C and C-N skeletal vibrations may give rise to more intense Raman signals. Together, the IR and Raman spectra provide a comprehensive vibrational analysis of the molecule, confirming the presence of all key functional groups.
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (carbamate) | 3300-3500 | Medium |
| N-H Stretch (amine) | 3250-3450 | Medium |
| C-H Stretch (alkyl) | 2850-2960 | Strong |
| C=O Stretch (carbamate) | 1680-1720 | Strong |
| N-H Bend (amine) | 1550-1650 | Medium |
X-ray Crystallography for Definitive Solid-State Structural Characterization
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on analogous N-tert-butoxycarbonyl (N-Boc) protected amines and cyclic systems provide a robust framework for understanding its expected solid-state conformation.
Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| N-C(O) Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.23 Å |
| O-C(tert-butyl) Bond Length | ~1.48 Å |
| Carbamate Torsion Angle | Near 180° (trans) |
| Key Hydrogen Bond Motif | N-H···O=C |
Note: These values are estimations based on crystallographic data of similar N-Boc protected amines and may vary for the specific compound.
Advanced Chromatographic Separations for Isomer Resolution and Purity Verification
Chromatographic techniques are indispensable for the assessment of purity and the resolution of isomers of this compound. Given its chiral center at the 3-position of the azepane ring, methods capable of separating enantiomers are of particular importance.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis and enantiomeric separation for non-volatile compounds like this compound.
Achiral HPLC: For routine purity assessment, reversed-phase HPLC is commonly employed. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is often achieved using a UV detector, typically in the range of 200-220 nm where the carbamate functionality absorbs. This method is effective for separating the target compound from process-related impurities that have different polarities.
Chiral HPLC: The separation of the enantiomers of this compound is crucial. nih.gov This is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful in resolving a wide range of chiral compounds, including those with amine and carbamate functionalities. nih.govnih.gov The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric effects. mdpi.comchiralpedia.com The choice of mobile phase, often a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. nih.gov
Table 2: Illustrative HPLC Method Parameters for this compound
| Parameter | Achiral (Reversed-Phase) | Chiral (Normal Phase) |
| Stationary Phase | C18 (5 µm particle size) | Cellulose or Amylose-based CSP (e.g., Chiralpak IA/IB) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | n-Hexane/Isopropanol (isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Outcome | Single peak corresponding to the compound's purity | Two baseline-resolved peaks for the (R) and (S) enantiomers |
While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly for identifying volatile impurities or after derivatization. The Boc protecting group is known to be thermally labile, which can be a consideration during GC analysis.
A common approach for analyzing compounds with primary or secondary amines by GC-MS is derivatization to increase volatility and improve chromatographic peak shape. However, for the intact analysis of the Boc-protected compound, careful optimization of the GC inlet temperature is necessary to prevent thermal degradation.
In the mass spectrometer, N-Boc protected amines exhibit characteristic fragmentation patterns. doaj.org Upon electron ionization, a common fragmentation pathway involves the loss of isobutylene (a neutral loss of 56 Da) via a McLafferty-type rearrangement, leading to a prominent ion. reddit.com Another characteristic fragmentation is the loss of the entire tert-butoxycarbonyl group. The fragmentation of the azepane ring would also contribute to the mass spectrum, providing further structural information.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 228 | [M]⁺ (Molecular Ion) |
| 172 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 128 | [M - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The relative intensities of these fragments will depend on the specific ionization conditions.
Future Perspectives and Emerging Research Avenues for Azepane Carbamate Derivatives
Development of Innovative and Sustainable Synthetic Routes
The creation of azepane-based compounds continues to be a challenge for synthetic organic chemists, driving the need for new and efficient synthetic methods. researchgate.net A significant shift towards green and sustainable chemistry is influencing the development of novel synthetic pathways for azepane-carbamate derivatives. sci-hub.se These modern approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents, moving away from traditional, often harsh, synthetic conditions. sci-hub.seastrazeneca.com
Key emerging strategies include:
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. beilstein-journals.orgdurham.ac.ukmtak.hu For the synthesis of carbamates and other heterocyclic scaffolds, flow chemistry allows for the safe handling of hazardous intermediates and can significantly reduce reaction times. beilstein-journals.orgdurham.ac.uk This technology is particularly advantageous for reactions that are difficult to control in conventional batch processes. mtak.hu
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. astrazeneca.com Biocatalysts like imine reductases (IREDs) and ω-transaminases (ω-TAs) are being explored for the asymmetric synthesis of chiral azepanes, offering high enantioselectivity under mild conditions. nih.gov This approach is not only more sustainable but can also provide access to specific stereoisomers that are crucial for biological activity. astrazeneca.comnih.gov
C-H Activation: Direct C-H functionalization is a powerful strategy that streamlines synthetic routes by avoiding the need for pre-functionalized substrates. mdpi.comsigmaaldrich.com Methodologies involving rhodium and iron catalysis are being developed to directly introduce functional groups onto the azepane ring, offering a more atom-economical approach to diversification. mdpi.comresearchgate.net
Novel Catalytic Systems: Research into new catalytic systems, such as gold-catalyzed reactions and palladium/Lewis acid combinations, is opening up new pathways to azepane derivatives. rsc.orgacs.org These methods can provide access to unique substitution patterns and complex molecular architectures under mild conditions. rsc.org A recently developed methodology for the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide offers a sustainable alternative that avoids hazardous reagents and metal catalysts. researchgate.netrsc.org
| Approach | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Emerging Methods |
|---|---|---|---|
| Catalysis | Stoichiometric reagents, harsh conditions | Biocatalysis (e.g., IREDs, ω-TAs), Photoredox Catalysis nih.govbeilstein-journals.org | High selectivity, mild conditions, reduced waste astrazeneca.com |
| Process | Batch synthesis | Continuous flow chemistry durham.ac.ukmtak.hu | Improved safety, scalability, and control beilstein-journals.org |
| Strategy | Multi-step synthesis with protecting groups | Direct C-H functionalization mdpi.comresearchgate.net | Increased step economy, reduced derivatization sigmaaldrich.com |
| Reagents | Use of hazardous materials | Benign solvents, renewable starting materials | Enhanced safety and sustainability researchgate.netrsc.org |
Exploration of Novel Chemical Transformations for Diversification
To fully exploit the chemical space around the azepane-carbamate scaffold, researchers are actively seeking novel chemical reactions that allow for precise and diverse functionalization. The ability to modify the core structure at various positions is critical for developing structure-activity relationships (SAR) in drug discovery programs. nih.gov
Emerging areas of exploration include:
Late-Stage Functionalization (LSF): LSF is a powerful strategy in medicinal chemistry that introduces molecular diversity at a late step in a synthetic sequence. worktribe.com This approach is highly efficient for creating a library of analogs from a common advanced intermediate. worktribe.com For azepane derivatives, techniques like photoredox catalysis are enabling the direct functionalization of C(sp³)-H bonds on the saturated ring, a traditionally challenging transformation. princeton.edu
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a versatile tool for forging new bonds under exceptionally mild conditions. beilstein-journals.orgacs.org It allows for a wide range of transformations, including alkylation, arylation, and amination, on heterocyclic systems. princeton.edu This methodology opens up new avenues for modifying the azepane ring and its side chains, which would be difficult to achieve with conventional methods. beilstein-journals.orgacs.org
Ring Expansion and Rearrangement Reactions: Innovative strategies involving the expansion of smaller rings, such as piperidines or pyrrolidines, are providing new entries to substituted azepanes. researchgate.netresearchgate.net Similarly, formal 1,3-migration of hydroxy and acyloxy groups initiated by rhodium carbenes can lead to highly functionalized azepane derivatives. acs.org These methods can generate complex molecular architectures that are not easily accessible through other routes. acs.orgresearchgate.net
Enantioselective Synthesis: The development of methods to produce optically active azepane scaffolds is of high importance, as the stereochemistry of a drug molecule is often critical to its biological activity. chemistryviews.orgeditage.com New synthetic routes are being designed to control the stereochemistry at multiple centers within the azepane ring. chemistryviews.org
Expansion of Applications in Complex Chemical Synthesis and Materials Science
The unique conformational properties and synthetic accessibility of azepane-carbamate derivatives make them valuable building blocks not only in medicinal chemistry but also in the synthesis of complex molecules and the development of new materials.
Natural Product Synthesis: The azepane motif is present in numerous natural products with interesting biological activities, such as balanol. nih.govmdpi.com The development of new synthetic methods for azepane-carbamates will facilitate the total synthesis of these complex natural products and their analogs.
Medicinal Chemistry Scaffolds: Azepane derivatives are recognized as privileged scaffolds in drug discovery, with over 20 FDA-approved drugs containing this motif. nih.gov They are used in the development of anticancer, antidiabetic, and antiviral agents, among others. nih.govnih.govresearchgate.net The exploration of novel azepane scaffolds, including bicyclic systems, continues to yield compounds with potent neuropharmacological activity. acs.orgnih.gov
Materials Science: While less explored, the incorporation of azepane units into polymers or as ligands for catalysis represents a promising area of future research. The conformational flexibility and functional handles of these molecules could be exploited to create materials with novel properties or catalysts with unique reactivity and selectivity. nih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The synergy between artificial intelligence (AI), machine learning (ML), and synthetic chemistry is set to revolutionize how molecules are designed and synthesized. beilstein-journals.orgnih.gov For azepane-carbamate derivatives, these computational tools offer the potential to accelerate discovery and optimization processes significantly.
Retrosynthesis and Pathway Design: AI-powered tools like AiZynthfinder can predict viable synthetic routes for complex molecules, including those containing azepane rings. nih.gov These tools can analyze vast reaction databases to suggest novel and efficient pathways, potentially uncovering synthetic strategies that a human chemist might overlook. nih.govbeilstein-journals.org
Reaction Condition Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, such as solvent, catalyst, and temperature. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org This can dramatically reduce the time and resources spent on empirical optimization. nih.gov Global models can suggest general conditions for new reactions, while local models can fine-tune parameters for specific transformations to improve yield and selectivity. beilstein-journals.orgchemrxiv.org Bandit optimization is one such ML strategy being used to efficiently identify the best reaction conditions with a limited number of experiments. gwern.net
In Silico Drug Design: Computational methods are increasingly used to design novel molecules with desired biological activities. nih.gov By analyzing the chemical space of possible azepane derivatives, researchers can identify and prioritize candidates for synthesis and testing, leading to a more efficient drug discovery process. acs.orgnih.gov
| Application Area | AI/ML Tool/Technique | Potential Impact on Research |
|---|---|---|
| Synthetic Route Planning | Retrosynthesis prediction models (e.g., AiZynthfinder) nih.gov | Faster identification of efficient and novel synthetic pathways. |
| Reaction Optimization | Global and local prediction models, bandit optimization beilstein-journals.orggwern.net | Reduced experimental effort, improved reaction yields and selectivity. |
| Novel Compound Design | Generative models, polypharmacology browsers acs.orgnih.gov | Exploration of untapped chemical space, design of molecules with specific properties. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity and physicochemical properties before synthesis. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-(azepan-3-ylmethyl)carbamate, and how are intermediates characterized?
- Methodology : The compound is synthesized via carbamate-protected amine intermediates. A common approach involves coupling azepan-3-ylmethylamine with tert-butoxycarbonyl (Boc) protecting groups using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous conditions . Post-synthesis, intermediates are characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For purity assessment, HPLC with UV detection is recommended.
Q. How is the crystal structure of tert-butyl carbamate derivatives determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 VENTURE), and data collected at low temperatures (e.g., 100 K). Software suites like SHELX (SHELXL for refinement, SHELXS for structure solution) are used for solving and refining structures . Hydrogen bonding and van der Waals interactions are analyzed using tools like Mercury or OLEX2 to visualize packing motifs.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for tert-butyl carbamate derivatives?
- Methodology : Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in solution) or crystal-packing effects. For NMR vs. X-ray conflicts:
- Perform variable-temperature NMR to detect conformational changes.
- Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model solution-state conformers and compare with experimental NMR shifts .
- Cross-validate with solid-state IR spectroscopy to identify hydrogen bonding patterns absent in solution .
Q. What experimental strategies optimize the stability of tert-butyl carbamates under acidic or basic conditions?
- Methodology :
- Acidic Conditions : Boc groups are labile to strong acids (e.g., TFA). To stabilize, introduce electron-withdrawing substituents on the carbamate or use milder deprotection agents (e.g., HCl/dioxane) .
- Basic Conditions : Avoid strong bases (e.g., NaOH); instead, use enzymatic deprotection (e.g., lipases) or buffered aqueous conditions (pH 7–9) to prevent hydrolysis .
- Monitor degradation via LC-MS and adjust reaction kinetics using Arrhenius plots to predict shelf-life.
Q. How can non-covalent interactions in tert-butyl carbamate derivatives be systematically analyzed for drug design?
- Methodology :
- Crystallography : Use SHELXL to refine weak interactions (C–H···O, π-stacking) and generate interaction fingerprints .
- Computational Tools : Employ molecular dynamics (e.g., GROMACS) to simulate ligand-receptor binding free energies. Pair with QM/MM (quantum mechanics/molecular mechanics) for accurate electrostatic potential mapping .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions influenced by intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
